molecular formula C47H80O19 B591368 Hosenkoside G

Hosenkoside G

Cat. No.: B591368
M. Wt: 949.1 g/mol
InChI Key: AJUACYVEKRAXEB-QXJSNOIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hosenkoside G is a baccharane-type glycoside isolated from the seeds of Impatiens balsamina L. It is one of several glycosides found in this plant, which has been traditionally used in various medicinal applications. This compound has attracted scientific interest due to its potential biological activities, including anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hosenkoside G is typically isolated from the dried seeds of Impatiens balsamina L. using various chromatographic techniques. The isolation process involves extraction with solvents such as methanol or ethanol, followed by purification using column chromatography .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application .

Chemical Reactions Analysis

Types of Reactions

Hosenkoside G can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various glycosides and aglycones, which may exhibit different biological activities compared to the parent compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which Hosenkoside G exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also modulate various signaling pathways involved in cell growth and survival .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(Z)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O19/c1-23(17-48)7-6-12-47(21-51)16-15-45(4)24(39(47)60)8-9-29-43(2)13-11-30(65-42-38(35(57)33(55)27(19-50)64-42)66-40-36(58)31(53)25(52)20-61-40)44(3,28(43)10-14-46(29,45)5)22-62-41-37(59)34(56)32(54)26(18-49)63-41/h7,24-42,48-60H,6,8-22H2,1-5H3/b23-7-/t24-,25-,26-,27-,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38-,39-,40+,41-,42+,43+,44+,45-,46-,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUACYVEKRAXEB-QXJSNOIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CC[C@@]1(CC[C@@]2([C@@H]([C@H]1O)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H]([C@@]4(C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)C)CO)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the structural characterization of Hosenkoside G?

A1: this compound is a novel baccharane glycoside isolated from the seeds of Impatiens balsamina. Its structure consists of hosenkol C as the aglycone with sambubioside attached at the 3-O position and glucose at the 28-O position []. Unfortunately, the specific molecular formula and weight are not provided in the available abstracts. Further research publications might offer more comprehensive spectroscopic data, including NMR, to fully elucidate its structure.

Q2: Are there any known structure-activity relationships for this compound or similar baccharane glycosides?

A3: The provided abstracts do not delve into the structure-activity relationships of this compound or other baccharane glycosides. Examining the activity of similar compounds isolated from Impatiens balsamina, such as hosenkosides F, H, I, J, and K, might provide insights into how structural variations impact biological activity []. Further research focusing on systematic structural modifications and subsequent activity evaluations is crucial to establish concrete structure-activity relationships.

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